![molecular formula C19H24N2O4 B2903800 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide CAS No. 851403-59-3](/img/structure/B2903800.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide
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Description
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide” is a chemical compound. It’s related to the class of compounds known as 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are related to the compound , has been a topic of research . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Mechanism of Action
Target of Action
CCG-28190, also known as EU-0091673 or N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide, primarily targets the Rho/SRF (Serum Response Factor) pathway . The Rho/SRF pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, fibroblast activity, hepatocyte function, immune cell activity, and neuronal function .
Mode of Action
CCG-28190 acts as an inhibitor of the Rho/SRF pathway . It suppresses the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-1423, a stereoisomer of CCG-28190, exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation .
Biochemical Pathways
The inhibition of the Rho/SRF pathway by CCG-28190 leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This modulation of mitochondrial functions is a key aspect of the biochemical pathways affected by CCG-28190 .
Result of Action
The molecular and cellular effects of CCG-28190’s action include the inhibition of MRTF-A activation, leading to changes in gene expression, cell migration, and mitochondrial function . These effects can influence various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-24-15-7-8-16(25-2)17-14(15)11-13(19(23)21-17)9-10-20-18(22)12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNILFSZODJKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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